molecular formula C23H25N5O3 B2933687 7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 899997-63-8

7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2933687
CAS No.: 899997-63-8
M. Wt: 419.485
InChI Key: PNCTZPIGAMSBFF-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring and pyrimidine moiety. The structure features:

  • A 4-(benzyloxy)-3-ethoxyphenyl substituent at position 7, contributing steric bulk and lipophilicity.
  • 2,5-dimethyl groups on the triazole-pyrimidine core, which may enhance metabolic stability.
  • A carboxamide group at position 6, critical for hydrogen bonding and target interactions.

Properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-4-30-19-12-17(10-11-18(19)31-13-16-8-6-5-7-9-16)21-20(22(24)29)14(2)25-23-26-15(3)27-28(21)23/h5-12,21H,4,13H2,1-3H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCTZPIGAMSBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)N)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolopyrimidine derivatives. These compounds have gained attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3
  • Molecular Weight : 368.43 g/mol
  • Functional Groups : Triazole, pyrimidine, amide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. The triazolopyrimidine framework is known to inhibit specific kinases and enzymes that play critical roles in cancer cell survival and replication.

Anticancer Activity

Several studies have demonstrated the anticancer properties of related triazolopyrimidine compounds. For instance:

  • In vitro studies : The compound showed significant cytotoxic activity against various cancer cell lines including breast (MCF-7), lung (A549), and leukemia (K562) cells. The mechanism involved induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : Treatment with the compound resulted in G0/G1 phase arrest in MCF-7 cells, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Research has indicated that triazolopyrimidine derivatives possess antimicrobial properties. The compound demonstrated effectiveness against several bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of similar triazolopyrimidine derivatives. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells with IC50 values ranging from 10 to 30 µM for various derivatives .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of benzyloxy-substituted triazolopyrimidines. The compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerMCF-710 - 30Induction of apoptosis via caspase activation
AnticancerA54915 - 25Cell cycle arrest at G0/G1 phase
AntimicrobialStaphylococcus aureus20Inhibition of bacterial cell wall synthesis
AntimicrobialEscherichia coli20Disruption of metabolic pathways

Chemical Reactions Analysis

Functional Group Reactivity

The benzyloxy, ethoxy, and carboxamide groups govern its reactivity:

2.1. Benzyloxy Group Transformations

Reaction Conditions Outcome Applications
Hydrogenolysis H₂ (1 atm), Pd/C, ethanol, 25°CDeprotection to phenolic -OHSynthesis of hydroxylated analogs
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at the benzyloxy aryl ring (para)Nitro derivatives for SAR studies

2.2. Ethoxy Group Modifications

Reaction Conditions Outcome
Demethylation BBr₃, CH₂Cl₂, −78°C to 25°CConversion to -OH group
Alkylation R-X, K₂CO₃, DMF, 80°CEtherification with longer alkyl chains

2.3. Carboxamide Reactions

Reaction Conditions Outcome
Hydrolysis 6M HCl, reflux, 12hConversion to carboxylic acid
Condensation CDI, R-NH₂, DMF, 60°CAmide bond diversification

Catalytic and Ring-System Reactions

The triazolopyrimidine core participates in regioselective transformations:

3.1. Electrophilic Aromatic Substitution

  • Halogenation : NBS or NCS in CCl₄ introduces halogens at position 5 of the pyrimidine ring .

  • Sulfonation : SO₃/pyridine yields sulfonic acid derivatives for solubility enhancement.

3.2. Ring-Opening and Rearrangement

Reaction Conditions Outcome
Acid-Catalyzed Hydrolysis 12M HCl, 100°C, 24hCleavage to triazole and pyrimidine fragments
Photochemical Rearrangement UV light, benzene, 6hIsomerization to imidazo[1,2-a]pyrimidines

Mechanistic Insights and Selectivity

  • Cyclocondensation : Proceeds via nucleophilic attack of the triazole amino group on the β-ketoamide carbonyl, followed by dehydration .

  • Cross-Coupling : Pd(0)-mediated oxidative addition with arylboronic acids, influenced by steric hindrance from the 2,5-dimethyl groups.

  • Hydrogenolysis : Selective cleavage of the benzyl ether without affecting the ethoxy group due to milder conditions.

Analytical Characterization of Products

Reaction outcomes are validated using:

  • NMR : 1H^1H NMR (DMSO-d6): δ 8.73 (s, triazole-H), 7.61–8.21 (m, aryl-H) .

  • HPLC : Purity >95% (C18 column, MeCN/H₂O gradient).

  • Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 419.5 .

This compound’s reactivity profile enables tailored modifications for medicinal chemistry applications, particularly in optimizing pharmacokinetic properties and target affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID (from Evidence) Key Substituents Biological Activity Synthesis Yield (%) Key Physicochemical Properties
Target Compound 7-(4-(Benzyloxy)-3-ethoxyphenyl), 2,5-dimethyl, 6-carboxamide Not explicitly reported (inferred: antimicrobial or receptor modulation) N/A (analog yields: 33–80%) High lipophilicity (benzyloxy/ethoxy), moderate solubility (carboxamide)
Compound 1 () 7-(4-isopropylphenyl), 2-(benzylthio) Antibacterial (Enterococcus) 80% LogP: ~3.5; NMR-confirmed structure
Compound 16 () 7-oxo, 4-pentyl, N-(3,5-dimethyladamantyl) CB2 cannabinoid receptor ligand (Ki: 12 nM) 60% Mp: 182°C; ESI-MS: m/z 412.2
Compound 38 () 2-(N-benzyl-N-methylamino), N-cyclohexyl CB2 ligand (Ki: <10 nM) 62% Mp: 157°C; 1H NMR (CDCl3): δ 9.17–0.87
Ethyl 7-(4-chlorophenyl)-6-carbonitrile () 7-(4-chlorophenyl), 6-cyano Antifungal (inhibition of wheat/apple pathogens) Not specified Crystallized from EtOH/DMF; IR/NMR confirmed

Key Observations:

Carboxamide vs. Ester/Cyano Groups: The 6-carboxamide in the target compound may offer stronger hydrogen-bonding capacity compared to esters (e.g., ) or nitriles (), favoring receptor binding .

Synthesis and Stability: Yields for triazolo[1,5-a]pyrimidine analogs range widely (33–80%), influenced by substituent complexity. The target compound’s synthesis would likely follow similar protocols (e.g., aldehyde-condensation with 3-amino-triazoles) . The 2,5-dimethyl groups may improve metabolic stability over non-methylated analogs (e.g., ), as methylation often reduces oxidative degradation .

Biological Activity Trends :

  • Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show antifungal activity, suggesting the target’s benzyloxy/ethoxy substituents (moderately electron-donating) may shift activity toward bacteria .
  • Receptor Binding : CB2 ligands () feature bulky N-substituents (e.g., adamantyl), whereas the target’s phenyl groups may favor alternative targets like kinases or bacterial enzymes .

Q & A

Q. What are the optimized synthetic routes for 7-(4-(benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

Methodological Answer: The synthesis can be optimized using multicomponent reactions (MCRs) under controlled conditions. For example:

  • Stepwise Cyclocondensation : React 3-ethoxy-4-(benzyloxy)benzaldehyde with 3-amino-1,2,4-triazole and a β-ketoamide derivative in DMF at 120°C for 10–12 hours under nitrogen .
  • Additive Optimization : Incorporate catalytic additives like ammonium persulfate (APS) to enhance reaction efficiency and yield, as demonstrated in analogous triazolopyrimidine syntheses .
  • Regioselective Control : Adjust solvent polarity (e.g., ionic liquids vs. acidic conditions) to favor the formation of the 4,7-dihydro configuration over fully aromatic byproducts .

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Key diagnostic signals include:
    • Aromatic protons from the benzyloxy-ethoxyphenyl group (δ 7.24–7.33 ppm, multiplet) .
    • Methyl groups at positions 2 and 5 (δ 2.38–2.60 ppm, singlet) .
    • Dihydro pyrimidine NH protons (δ 8.80–9.17 ppm, broad) .
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak (M+H)+, which should align with the exact mass (e.g., ~451–465 Da for similar derivatives) .

Q. What chromatographic methods are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Monitor purity at 254 nm. Retention times for triazolopyrimidine analogs typically range 8–12 minutes .
  • TLC : Employ silica gel plates with ethyl acetate/hexane (1:1) as the mobile phase. Spots can be visualized under UV light (Rf ~0.4–0.6) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing benzyloxy with alkyl/aryl groups) and compare their CB2 receptor binding affinities using radioligand displacement assays .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Glide) to dock the compound into CB2 receptor models and identify critical interactions (e.g., hydrogen bonding with Gln258) .
  • In Vivo Validation : Test analogs in murine models of inflammation to correlate structural changes with efficacy (e.g., ED50 values) .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo assays?

Methodological Answer:

  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation. Poor in vivo efficacy may arise from rapid metabolism of the ethoxy or benzyloxy groups .
  • Solubility Optimization : Modify the carboxamide group to improve bioavailability. For example, replace it with a methyl ester (logP reduction from 3.5 to 2.8) .
  • Dose-Response Refinement : Conduct pharmacokinetic studies to adjust dosing regimens, ensuring plasma concentrations exceed IC50 values observed in vitro .

Q. How can X-ray crystallography validate the dihydro-pyrimidine configuration?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated ethyl acetate solution.
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). For analogous compounds, space groups like P21/c with unit cell parameters (a = 12.5 Å, b = 8.2 Å, c = 15.3 Å) are common .
  • Structure Refinement : Confirm the 4,7-dihydro configuration by analyzing bond lengths (C4–N1 = 1.32 Å vs. aromatic C–N = 1.35 Å) and torsion angles .

Q. What computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use ADMET Predictor™ or MetaSite to identify vulnerable sites (e.g., benzylic C–O bonds prone to oxidative cleavage) .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of the carboxamide group (B3LYP/6-31G* level). Higher energies (>25 kcal/mol) suggest metabolic stability .

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenolysis of the benzyloxy group, which may reduce side-product formation .
  • Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control (120 ± 2°C), improving reproducibility .

Key Data from Literature

ParameterValue/ObservationReference
CB2 Binding Affinity (Ki) 15–50 nM for triazolopyrimidine analogs
Melting Point 157–195°C (varies with substituents)
LogP 3.5–4.2 (carboxamide derivatives)

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